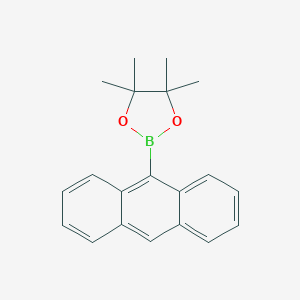
Boc-Asp(OMe)-fluoromethyl ketone
Overview
Description
Mechanism of Action
Target of Action
The primary target of Boc-Asp(OMe)-fluoromethyl ketone is caspase-3 , a crucial enzyme involved in the execution phase of cell apoptosis .
Mode of Action
This compound acts as an inhibitor of caspase-3 . It prevents the cleavage and activation of caspase-3, thereby inhibiting the downstream events that lead to apoptosis .
Biochemical Pathways
The compound’s action primarily affects the apoptotic pathway . By inhibiting caspase-3, it disrupts the normal progression of apoptosis, which can have significant effects on cell survival and death .
Result of Action
The inhibition of caspase-3 by this compound can prevent cell death after certain conditions . . Some apoptotic events, such as the externalization of phosphatidylserine and the fall in mitochondrial membrane potential, still occur .
Biochemical Analysis
Biochemical Properties
Boc-Asp(OMe)-fluoromethyl ketone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to prevent the cleavage and activation of caspase-3, a crucial enzyme involved in apoptosis .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to prevent cell death after exposure to certain conditions .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It blocks caspase activity, thereby preventing cell death .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and may have effects on metabolic flux or metabolite levels . Detailed information on these interactions and effects is currently limited.
Preparation Methods
Boc-D-FMK is synthesized through a series of chemical reactions involving the protection of the amino group, fluorination, and esterification. The synthetic route typically involves the following steps:
- Protection of the amino group with a tert-butoxycarbonyl (Boc) group.
- Fluorination of the ketone group.
- Esterification to form the final product .
Industrial production methods involve similar steps but are optimized for large-scale synthesis. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity .
Chemical Reactions Analysis
Boc-D-FMK undergoes several types of chemical reactions, including:
Oxidation: Boc-D-FMK can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert Boc-D-FMK into different reduced forms.
Substitution: Boc-D-FMK can undergo substitution reactions, particularly at the fluoromethyl group
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Boc-D-FMK is extensively used in scientific research for its ability to inhibit caspases, which are enzymes involved in apoptosis. Some of its key applications include:
Chemistry: Used as a tool to study the mechanisms of caspase inhibition and to develop new inhibitors.
Biology: Employed in cell culture experiments to investigate the role of caspases in apoptosis and other cellular processes.
Medicine: Explored as a potential therapeutic agent for diseases involving dysregulated apoptosis, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting caspases .
Comparison with Similar Compounds
Boc-D-FMK is unique among caspase inhibitors due to its broad-spectrum activity and irreversible binding. Similar compounds include:
Z-VAD-FMK: Another broad-spectrum caspase inhibitor, but with reversible binding.
Q-VD-OPh: A pan-caspase inhibitor with a different chemical structure and reversible binding.
DEVD-FMK: A caspase-3 specific inhibitor with irreversible binding .
Boc-D-FMK’s uniqueness lies in its irreversible binding and broad-spectrum activity, making it a valuable tool in apoptosis research .
Properties
IUPAC Name |
methyl 5-fluoro-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18FNO5/c1-11(2,3)18-10(16)13-7(8(14)6-12)5-9(15)17-4/h7H,5-6H2,1-4H3,(H,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXOOUCRHWJYCAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)C(=O)CF | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50940205 | |
| Record name | Methyl 3-{[tert-butoxy(hydroxy)methylidene]amino}-5-fluoro-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50940205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187389-53-3 | |
| Record name | Methyl 3-{[tert-butoxy(hydroxy)methylidene]amino}-5-fluoro-4-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50940205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Iodo-2-methyl-3,7-dihydro-pyrrolo[2,3-D]pyrimidin-4-one](/img/structure/B149632.png)
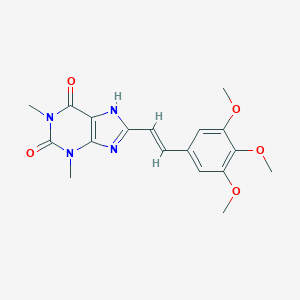
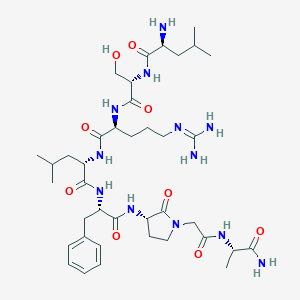

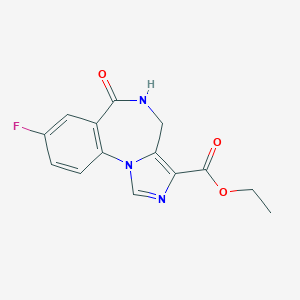
![5-Nitro-2-[(oxiran-2-yl)methoxy]pyridine](/img/structure/B149655.png)
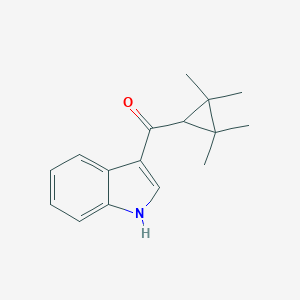
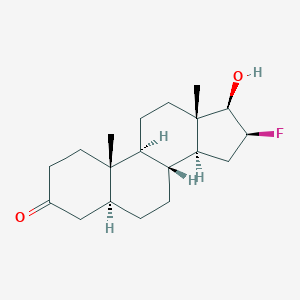
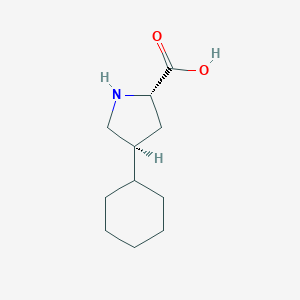
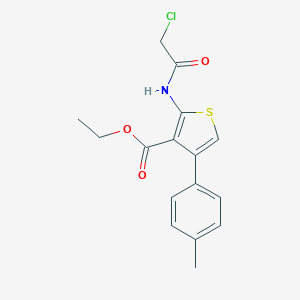
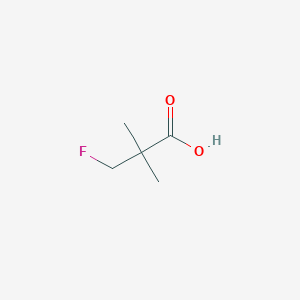
![Imidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B149686.png)
![methyl (2S)-2-[[4-[[(2R)-2-amino-3-sulfanylpropyl]amino]-2-naphthalen-1-ylbenzoyl]amino]-4-methylpentanoate;2,2,2-trifluoroacetic acid](/img/structure/B149689.png)
